Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone Hydrochloride can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone (has active moiety).
Amiodarone hydrochloride
CAS No.: 19774-82-4
VCID: VC0518654
Molecular Formula: C25H30ClI2NO3
Molecular Weight: 681.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Amiodarone hydrochloride is a potent antiarrhythmic medication primarily classified under Class III of the Vaughan Williams classification. It is widely used for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia, and is also employed off-label for atrial fibrillation . This compound is a benzofuran derivative with the chemical name 2-butyl-3-benzofuranyl 4-[2-(diethylamino)-ethoxy]-3,5-diiodophenyl ketone hydrochloride . Mechanism of ActionAmiodarone hydrochloride functions by blocking potassium currents, which are crucial for the repolarization phase of the cardiac action potential. This action prolongs the duration of the action potential and increases the effective refractory period of cardiac myocytes, thereby reducing cardiac excitability and preventing abnormal heart rhythms . Its complex pharmacology also involves effects on sodium and calcium channels, contributing to its broad antiarrhythmic properties . Clinical UsesAmiodarone hydrochloride is primarily indicated for the treatment of severe rhythm disorders, including:
Dosage Forms and AdministrationAmiodarone hydrochloride is available in several dosage forms:
EfficacyAmiodarone has been shown to be effective in achieving and maintaining sinus rhythm compared to placebo or rate control drugs, particularly in patients with persistent atrial fibrillation. Studies indicate a significant improvement in sinus rhythm maintenance with amiodarone compared to other treatments . SafetyWhile effective, amiodarone is associated with a higher risk of adverse effects, leading to more frequent drug withdrawal compared to other treatments. Common side effects include thyroid dysfunction, pulmonary fibrosis, and liver damage . Despite these risks, amiodarone does not significantly increase long-term mortality or hospitalization rates .
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CAS No. | 19774-82-4 | ||||||||||||||
Product Name | Amiodarone hydrochloride | ||||||||||||||
Molecular Formula | C25H30ClI2NO3 | ||||||||||||||
Molecular Weight | 681.8 g/mol | ||||||||||||||
IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | ||||||||||||||
Standard InChIKey | ITPDYQOUSLNIHG-UHFFFAOYSA-N | ||||||||||||||
SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | ||||||||||||||
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | ||||||||||||||
Appearance | Solid powder | ||||||||||||||
Colorform | Crystalline powder; crystals from acetone | ||||||||||||||
Melting Point | 156 °C | ||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||
Shelf Life | Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used. | ||||||||||||||
Solubility | Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride In water, 700 mg/l @ 25 °C |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||
Synonyms | Amiobeta Amiodarex Amiodarona Amiodarone Amiodarone Hydrochloride Amiohexal Aratac Braxan Corbionax Cordarex Cordarone Hydrochloride, Amiodarone Kordaron L 3428 L-3428 L3428 Ortacrone Rytmarone SKF 33134 A SKF 33134-A SKF 33134A Tachydaron Trangorex |
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Reference | 1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841. 2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650. | ||||||||||||||
PubChem Compound | 441325 | ||||||||||||||
Last Modified | Aug 15 2023 |
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